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This document provides a detailed overview of the clinical trial design and protocols for the
investigation of Ecopipam in the treatment of Tourette syndrome. The information is compiled
from publicly available data on Phase 2 and Phase 3 clinical trials, with a focus on the
methodologies and quantitative outcomes observed.

Introduction to Ecopipam and its Mechanism of
Action

Ecopipam is a first-in-class selective dopamine D1 receptor antagonist. Its mechanism of
action is distinct from currently approved medications for Tourette syndrome, which primarily
target the D2 dopamine receptor. The pathophysiology of Tourette syndrome is thought to
involve a hyperdopaminergic state within the basal ganglia, a key brain region for motor
control. By selectively blocking D1 receptors, Ecopipam aims to modulate the "direct pathway"
of the basal ganglia circuitry, which is believed to be overactive in individuals with Tourette
syndrome, thereby reducing the frequency and severity of tics.[1][2]

Signaling Pathway of Dopamine D1 Receptor
Antagonism

Dopamine D1 receptor signaling in the striatum, a core component of the basal ganglia, plays a
crucial role in motor control. In the direct pathway, D1 receptor activation by dopamine typically
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leads to a cascade of intracellular events that facilitate movement. Ecopipam, as a D1
antagonist, competitively binds to these receptors without activating them, thus inhibiting this
downstream signaling. This is hypothesized to dampen the excessive signaling that contributes

to the generation of tics in Tourette syndrome.[3]
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Figure 1: Ecopipam's Mechanism of Action at the D1 Receptor.

Clinical Trial Design and Workflow

The pivotal Phase 3 clinical trial for Ecopipam in Tourette syndrome, known as the DIAMOND
study (NCT05615220), employed a randomized withdrawal design. This design is particularly
useful for assessing the maintenance of efficacy of a treatment.[4][5]
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Figure 2: Phase 3 Randomized Withdrawal Trial Workflow.

Experimental Protocols
Patient Population and Eligibility Criteria

The clinical trials for Ecopipam in Tourette syndrome included pediatric and adult participants.
The key inclusion and exclusion criteria for the Phase 3 D1IAMOND study are summarized

below.

Table 1: Inclusion and Exclusion Criteria for the Phase 3 DIAMOND Study
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Inclusion Criteria

Exclusion Criteria

Age = 6 years

Previous exposure to Ecopipam

Weight = 18 kg (~40 Ibs)

Certain mood or psychiatric disorders (e.qg.,
dementia, bipolar disorder, schizophrenia, major

depressive disorder)

Diagnosis of Tourette's Disorder with both motor

and vocal tics causing impairment

Unstable medical illness or clinically significant

lab abnormalities

Yale Global Tic Severity Scale-Revised
(YGTSS-R) Total Tic Score = 20 at baseline

Risk of suicide

No medications for motor or vocal tics for at

least 14 days prior to baseline

Pregnancy or lactation

For sexually active participants, agreement to
use effective contraception during the study and

for 30 days after the last dose

Moderate to severe renal insufficiency

Hepatic insufficiency

Positive urine drug screen

Unstable doses of medications for anxiety,

depression, or ADHD

Use of certain medications that could lead to

drug interactions

Recent behavioral therapy for tics

Dosing and Administration

In the Phase 3 D1IAMOND study, Ecopipam was administered orally once daily. The protocol

included a titration phase to a target dose, followed by a maintenance phase.

e Open-Label Phase: All participants received Ecopipam, starting with a titration over 4 weeks

to a target steady-state dose of 1.8 mg/kg/day. This was followed by an 8-week open-label

maintenance phase at the target dose.
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o Double-Blind Phase: Responders to the open-label treatment were randomized to either
continue receiving their established dose of Ecopipam or switch to a matching placebo for
12 weeks.

Efficacy and Safety Assessments

The primary and secondary outcome measures in the Ecopipam clinical trials relied on
validated rating scales for Tourette syndrome.

The YGTSS is a semi-structured, clinician-administered interview that assesses the severity of
motor and vocal tics over the preceding week. It is considered the gold standard for measuring
tic severity in clinical trials.

The scale is divided into several domains:

e Motor Tics: Rated on number, frequency, intensity, complexity, and interference.

» Phonic (Vocal) Tics: Rated on number, frequency, intensity, complexity, and interference.
e Overall Impairment: A global rating of the impact of tics on the individual's life.

Each of the five dimensions for both motor and phonic tics is scored from O (no tics) to 5
(severe tics). The Total Tic Score (TTS) is the sum of the motor and phonic tic scores, ranging
from 0 to 50. The Global Severity Score is the sum of the TTS and the impairment score.

The CGI-TS-S is a clinician-rated scale that provides a global assessment of the severity of
Tourette syndrome. It is a 7-point scale ranging from 1 (Normal, not at all ill) to 7 (Among the
most extremely ill patients). This scale allows the clinician to integrate all available information,
including patient and caregiver reports and direct observation, into a single rating of illness
severity.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the Phase 3 D1IAMOND
study of Ecopipam in Tourette syndrome.

Table 2: Primary and Secondary Efficacy Endpoints in the Phase 3 DIAMOND Study
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. Ecopipam Hazard Ratio
Endpoint Placebo Group p-value
Group (95% Cl)

Primary: Time to
Relapse 41.9% relapsed 68.1% relapsed 0.50 (0.3-0.8) 0.0084
(Pediatric)
Secondary: Time
to Relapse

o 41.2% relapsed 67.9% relapsed 0.50 (0.3-0.8) 0.0050
(Pediatric &
Adult)

Table 3: Common Adverse Events in the Phase 3 DIAMOND Study

Adverse Event Percentage of Patients

Somnolence 10.2%

Insomnia 7.4%

Anxiety 6.0%

Fatigue 5.6%

Headache 5.1%
Conclusion

The clinical trial program for Ecopipam in Tourette syndrome has demonstrated a statistically
significant and clinically meaningful benefit in reducing tic severity and maintaining treatment
effect. The novel mechanism of action as a selective D1 receptor antagonist offers a promising
new therapeutic approach for individuals with Tourette syndrome. The data from the Phase 3
D1AMOND study will be pivotal in regulatory submissions for the approval of Ecopipam.
Researchers and clinicians should be familiar with the detailed protocols and assessment
measures used in these trials to accurately interpret the findings and consider the potential role
of Ecopipam in the management of Tourette syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1671091?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Tourette_syndrome
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2022.1002960/full
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2022.1002960/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4306602/
https://clinicaltrials.gov/study/NCT05615220
https://www.centerwatch.com/clinical-trials/listings/NCT05615220/ecopipam-tablets-to-study-tourettes-disorder-in-children-adolescents-and-adults
https://www.centerwatch.com/clinical-trials/listings/NCT05615220/ecopipam-tablets-to-study-tourettes-disorder-in-children-adolescents-and-adults
https://www.benchchem.com/product/b1671091#clinical-trial-design-for-ecopipam-in-tourette-syndrome
https://www.benchchem.com/product/b1671091#clinical-trial-design-for-ecopipam-in-tourette-syndrome
https://www.benchchem.com/product/b1671091#clinical-trial-design-for-ecopipam-in-tourette-syndrome
https://www.benchchem.com/product/b1671091#clinical-trial-design-for-ecopipam-in-tourette-syndrome
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

